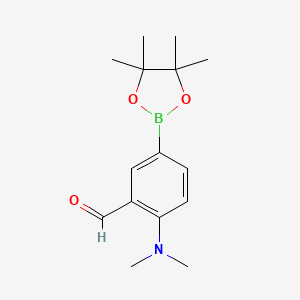

![molecular formula C22H28O2P2 B6343059 (2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) CAS No. 1202033-17-7](/img/structure/B6343059.png)

(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

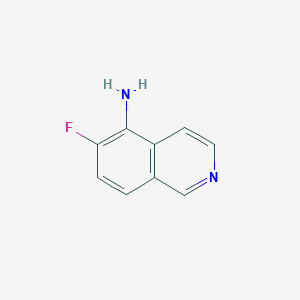

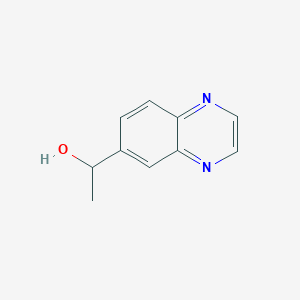

“(2S,2’S,3S,3’S)-3,3’-Di-tert-butyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole” is a P-chiral biphosphorus ligand . It is used in a variety of asymmetric transition metal-catalyzed transformations including hydrogenations, propargylations, reductions, and hydroformylations .

Molecular Structure Analysis

The empirical formula of this compound is C24H32O4P2 . It has a molecular weight of 446.46 .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is air sensitive and should be stored cold .Applications De Recherche Scientifique

Plastic Scintillators Based on Polymethyl Methacrylate

Plastic scintillators are materials that emit light when exposed to ionizing radiation, making them crucial for radiation detection. A study by Salimgareeva and Kolesov (2005) explored the scintillation properties of plastic scintillators based on polymethyl methacrylate (PMMA) incorporating various luminescent dyes. The research demonstrated that certain luminescent activators and wavelength shifters could improve the scintillation efficiency, optical transparency, and stability of these materials under thermal, light, and radiation exposure. Although the study does not directly mention the specified compound, the principles of modifying scintillator materials with specific chemical additives to enhance their properties may be relevant. This suggests a potential application of complex organic compounds, such as the one , in enhancing the performance of radiation detection materials (Salimgareeva & Kolesov, 2005).

Environmental Behavior and Fate of Chemical Compounds

Understanding the environmental behavior and fate of chemical compounds, especially those used as additives in consumer products, is crucial for assessing their ecological impact and safety. For example, Squillace et al. (1997) reviewed the environmental behavior of methyl tert-butyl ether (MTBE), highlighting its high solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater. This review underscores the importance of evaluating the environmental mobility, persistence, and degradation pathways of chemical additives, which could be applicable to assessing similar properties of the compound . Such assessments are vital for ensuring that the use of complex organic compounds does not adversely affect the environment (Squillace et al., 1997).

Antioxidant Activity and Chemical Analysis

Antioxidant compounds are extensively studied for their potential to protect against oxidative stress and related diseases. Munteanu and Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, emphasizing the importance of understanding the chemical reactions, detection mechanisms, and applicability of various assays. While the review does not specifically address the compound of interest, the methodologies discussed for assessing antioxidant activity could be relevant for investigating the antioxidant properties of complex organic compounds. Such investigations can provide insights into the potential health benefits and therapeutic applications of these compounds (Munteanu & Apetrei, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

(2S,3S)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVTUIDTRDJLGP-HKDRDPIHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@]1[C@H](OC2=CC=CC=C21)[C@H]3OC4=CC=CC=C4[P@@]3C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,2'S,3S,3'S)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

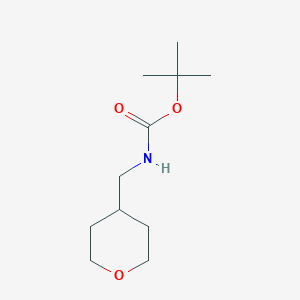

![[2-(3-Thienyl)phenyl]amine hydrochloride](/img/structure/B6342982.png)

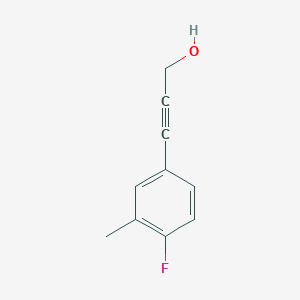

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)

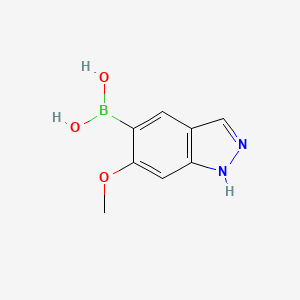

![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)

![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)

![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)